Finerenone-d3

Bioanalysis LC-MS/MS method validation Pharmacokinetics

Finerenone-d3 (BAY 94-8862-d3; CAS 2917530-37-9) is a stable isotope-labeled analog of finerenone, a third-generation nonsteroidal mineralocorticoid receptor (MR) antagonist. The compound incorporates three deuterium atoms at the methoxy position (OCH3 → OCD3) of the finerenone molecule, resulting in a molecular formula of C21H19D3N4O3 and a molecular weight of 381.44.

Molecular Formula C21H22N4O3
Molecular Weight 381.4 g/mol
Cat. No. B12381673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFinerenone-d3
Molecular FormulaC21H22N4O3
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C
InChIInChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1/i4D3
InChIKeyBTBHLEZXCOBLCY-GDLHTLTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Finerenone-d3 for Bioanalytical Quantitation: Triple-Deuterated Internal Standard for Finerenone LC-MS/MS Assays


Finerenone-d3 (BAY 94-8862-d3; CAS 2917530-37-9) is a stable isotope-labeled analog of finerenone, a third-generation nonsteroidal mineralocorticoid receptor (MR) antagonist. The compound incorporates three deuterium atoms at the methoxy position (OCH3 → OCD3) of the finerenone molecule, resulting in a molecular formula of C21H19D3N4O3 and a molecular weight of 381.44 . Finerenone-d3 is specifically manufactured for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS bioanalytical methods for finerenone in human plasma [1]. The parent compound finerenone demonstrates potent MR antagonism with an IC50 of 18 nM and exhibits >500-fold selectivity over glucocorticoid, androgen, and progesterone receptors [2].

Why Non-Deuterated or Alternative Labeled Finerenone Internal Standards Cannot Be Substituted for Finerenone-d3 in Validated Bioanalytical Methods


In regulated LC-MS/MS bioanalysis, substitution of a validated internal standard with an alternative—whether unlabeled structural analogs or differently labeled isotopologues—fundamentally alters method performance characteristics including matrix effect compensation, recovery consistency, and quantitative accuracy. The Rohde et al. (2021) validated HPLC-MS/MS method for finerenone specifically employed finerenone-d3 as the ISTD [1]. The observed matrix factor for finerenone ranged from 0.535 to 0.617, but ISTD-normalized matrix factors using finerenone-d3 were 0.98–1.03, demonstrating complete matrix effect compensation [1]. Replacing finerenone-d3 with unlabeled finerenone would eliminate mass spectrometric differentiation; substituting with finerenone-d5 (available from SynZeal and InvivoChem, deuterated at the ethoxy position rather than the methoxy position) would alter chromatographic co-elution behavior and matrix effect compensation due to different deuterium placement and degree of isotopic substitution [2]. Class-level evidence demonstrates that SIL-IS provide superior matrix effect correction compared to structural analogs, but even among deuterated SIL-IS, chromatographic behavior can differ based on deuterium count and labeling position .

Finerenone-d3 Quantitative Differentiation Evidence: Validated Method Performance, Matrix Effect Compensation, and Cross-Study Pharmacological Context


Finerenone-d3 as Validated ISTD: Inter-Day Accuracy 99.7–105.0% and Precision ≤7.0% in Human Plasma LC-MS/MS

Finerenone-d3 was employed as the stable isotope-labeled internal standard (SIL-IS) in a validated HPLC-MS/MS method for finerenone quantitation in human plasma [1]. The assay, using finerenone-d3 as ISTD, achieved inter-day accuracy of 99.7–105.0% (for 0.100 mL plasma volume) and 101.1–104.5% (for 0.010 mL plasma volume), with inter-day precision ≤7.0% across both validated volumes [1]. In contrast, a separate RP-HPLC method for finerenone tablet analysis using niacinamide (a non-deuterated structural analog) as internal standard demonstrated lower specificity and was not suitable for plasma matrix quantitation [2].

Bioanalysis LC-MS/MS method validation Pharmacokinetics

Complete Matrix Effect Compensation: ISTD-Normalized Matrix Factors 0.98–1.03 with Finerenone-d3

The Rohde et al. (2021) method validation reported a moderate, concentration-independent matrix effect on ionization for finerenone with matrix factors ranging from 0.535 to 0.617, indicating substantial ion suppression in human plasma [1]. When normalized using finerenone-d3 as the internal standard, the ISTD-normalized matrix factors were 0.98–1.03, demonstrating complete compensation of the matrix effect [1]. Class-level evidence confirms that SIL-IS co-eluting with the analyte provide superior matrix effect correction compared to structural analog internal standards, which may not share identical extraction recovery or ionization behavior .

Matrix effect Ion suppression Quantitative accuracy

Triple Deuterium Substitution at Methoxy Position: Distinction from Finerenone-d5 (Ethoxy-d5) Isotopologue

Finerenone-d3 contains three deuterium atoms at the methoxy position (OCH3 → OCD3), as confirmed by the SMILES structure: O=C(C1=C(C)NC2=C(C(OCC)=NC=C2C)[C@@H]1C3=CC=C(C#N)C=C3OC([2H])([2H])[2H])N . A distinct isotopologue, finerenone-d5, is commercially available with five deuterium atoms substituted at the ethoxy position (OCH2CH3 → OCD2CD3) [1]. The validated bioanalytical method reported by Rohde et al. (2021) specifically utilized finerenone-d3, not finerenone-d5 [2]. Differences in deuterium count (3 vs 5) and labeling position (methoxy vs ethoxy) can alter chromatographic retention time and matrix effect behavior [3].

Isotopic purity Deuterium labeling Chromatographic resolution

Parent Compound Finerenone Pharmacological Differentiation: MR IC50 18 nM vs Spironolactone 24 nM vs Eplerenone 990 nM

While finerenone-d3 itself is an analytical standard and does not possess pharmacological activity, the parent compound finerenone demonstrates quantifiable differentiation from steroidal MR antagonists [1]. Finerenone exhibits an MR IC50 of 18 nM, compared to spironolactone (24 nM) and eplerenone (990 nM) [1]. Finerenone displays >500-fold selectivity for MR over glucocorticoid receptor (GR), androgen receptor (AR), and progesterone receptor (PR), a selectivity profile not matched by steroidal MRAs [1][2]. Additionally, finerenone acts as a full MR antagonist, unlike spironolactone which exhibits partial agonist effects depending on cellular context [1]. This evidence is provided as contextual pharmacological background only and does not imply that finerenone-d3 is used for therapeutic purposes.

Mineralocorticoid receptor antagonism Selectivity Pharmacology

Finerenone-d3 Procurement-Driven Application Scenarios: Validated Use Cases in Bioanalytical and Pharmacokinetic Research


Quantitative Bioanalysis of Finerenone in Human Plasma for Pharmacokinetic Studies

Finerenone-d3 is the validated stable isotope-labeled internal standard for finerenone quantitation in human plasma using HPLC-MS/MS [1]. The validated method supports plasma volumes as low as 0.010 mL (applicable to pediatric sampling) with a lower limit of quantitation (LLOQ) of 0.100 µg/L and an upper limit of 200 µg/L [1]. The assay, employing finerenone-d3, successfully quantified finerenone concentrations up to 310 µg/L (capillary plasma) and 252 µg/L (venous plasma) in clinical pharmacokinetic studies [1].

Matrix Effect Compensation and Ion Suppression Correction in Complex Biological Matrices

Human plasma matrix effects produce substantial ion suppression for finerenone, with uncorrected matrix factors of 0.535–0.617 [1]. Finerenone-d3 co-elutes with the analyte and compensates for this suppression, yielding ISTD-normalized matrix factors of 0.98–1.03 [1]. This application is critical for laboratories requiring regulatory-compliant bioanalytical method validation where matrix effect assessment is a mandatory parameter per FDA and EMA bioanalytical method validation guidelines.

Method Development and Validation for Finerenone Quantitation in Clinical Trial Sample Analysis

The Rohde et al. (2021) method using finerenone-d3 was applied to a clinical phase I study comparing pharmacokinetics in venous versus capillary plasma, demonstrating similar area under the concentration-time curve (AUC) between matrices [1]. Laboratories supporting finerenone clinical development programs can directly adopt this published, validated method using finerenone-d3 as the specified internal standard, reducing method development time and supporting regulatory submissions.

Low-Volume Pediatric Pharmacokinetic Sampling Support

The finerenone-d3 ISTD method was specifically validated for a reduced plasma volume of 0.010 mL, enabling finerenone quantitation in pediatric studies where sample volume is limited [1]. The method maintained accuracy (101.1–104.5%) and precision (≤7.0%) at this low volume [1], demonstrating that finerenone-d3 enables sensitive bioanalysis without compromising data quality in volume-restricted sampling scenarios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Finerenone-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.